molecular formula C4H7NO2 B3051246 4-Nitrobut-1-ene CAS No. 32349-29-4

4-Nitrobut-1-ene

Cat. No.: B3051246
CAS No.: 32349-29-4
M. Wt: 101.1 g/mol
InChI Key: AYTCANLVJSTJDJ-UHFFFAOYSA-N
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Description

4-Nitrobut-1-ene is a useful research compound. Its molecular formula is C4H7NO2 and its molecular weight is 101.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

4-Nitrobut-1-ene is involved in various synthesis and chemical reaction processes. For instance, it is used in the synthesis of β-(trifluoromethyl)furans and spiro-gem-dichlorocyclopropanes from cyclic 1,3-dicarbonyl compounds. The reaction with (E)-1,1,1-trifluoro-3-nitrobut-2-ene produces β-(trifluoromethyl)furans, whereas the reaction with (E)-1,1,1-trichloro-3-nitrobut-2-ene yields spiro-gem-dichlorocyclopropanes with high diastereoselectivity (Barkov, Korotaev, & Sosnovskikh, 2013). Additionally, this compound derivatives are used in the synthesis of 3-acylfurans from 1,3-dicarbonyl compounds and aliphatic nitro-olefins, showcasing its versatility in organic synthesis (Yanami, Ballatore, Miyashita, Kato, & Yoshikoshi, 1979).

Atmospheric Chemistry

In atmospheric chemistry, derivatives of this compound, like isoprene-derived hydroxy nitrates, are stable products of isoprene oxidation. These compounds significantly influence the global and regional production of ozone and aerosol, as well as nitrogen deposition. Studies on their reaction with OH and ozone provide insights into atmospheric chemistry mechanisms and potential environmental impacts (Lee, Teng, Wennberg, Crounse, & Cohen, 2014).

Nitrophenol Sensing and Remediation

This compound is linked to the electrochemical sensing and remediation of 4-nitrophenol, a toxic nitro contaminant. Research involving biosynthesized copper oxide nanoparticles for the electrochemical sensing of 4-nitrophenol has been conducted, indicating its potential in environmental monitoring and remediation technologies (Singh, Kumar, Kumar, Jyoti, Agarwal, & Mizaikoff, 2017).

Properties

IUPAC Name

4-nitrobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h2H,1,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTCANLVJSTJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447080
Record name 1-Butene, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32349-29-4
Record name 1-Butene, 4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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